molecular formula C13H15F2NO6 B12818434 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B12818434
M. Wt: 319.26 g/mol
InChI Key: FXPRRXBPZROCLZ-UHFFFAOYSA-N
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Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring substituted with a difluorophenyl group and an amine group, paired with a dihydroxybutanedioate moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the cyclopropanation of an appropriate alkene using a difluorophenyl diazo compound under catalytic conditions. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The difluorophenyl group can be reduced under specific conditions to form a phenyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the difluorophenyl group may produce a phenyl-substituted cyclopropanamine.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of cyclopropane derivatives in biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The cyclopropane ring and difluorophenyl group can interact with enzymes and receptors, modulating their activity. The dihydroxybutanedioate moiety may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific combination of a cyclopropane ring, difluorophenyl group, and dihydroxybutanedioate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15F2NO6

Molecular Weight

319.26 g/mol

IUPAC Name

2-(3,4-difluorophenyl)cyclopropan-1-amine;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H9F2N.C4H6O6/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;5-1(3(7)8)2(6)4(9)10/h1-3,6,9H,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

FXPRRXBPZROCLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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